
2-(2-tert-Butylphenyl)-5-hydrazinyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the hydrazino group in this compound adds to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole typically involves the reaction of 2-(2-tert-butyl-phenyl)-1,3,4-thiadiazole with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding azo compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products are various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The hydrazino group is thought to play a key role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic scaffold that forms the core structure of 2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole.
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A similar compound with an amino group instead of a hydrazino group.
1,2,4-Thiadiazole: Another isomeric form of thiadiazole with different biological activities.
Uniqueness
2-(2-tert-butyl-phenyl)-5-hydrazino-[1,3,4]thiadiazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for the development of new drugs and materials with unique properties.
Properties
CAS No. |
65871-73-0 |
|---|---|
Molecular Formula |
C12H16N4S |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
[5-(2-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-5-4-6-8(9)10-15-16-11(14-13)17-10/h4-7H,13H2,1-3H3,(H,14,16) |
InChI Key |
LBLHDZZAKNWHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2=NN=C(S2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


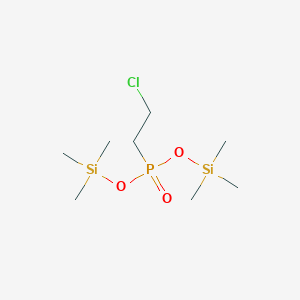

![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
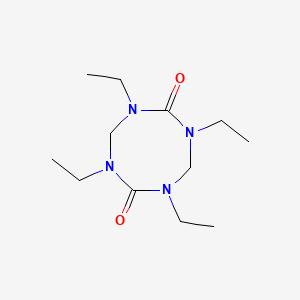
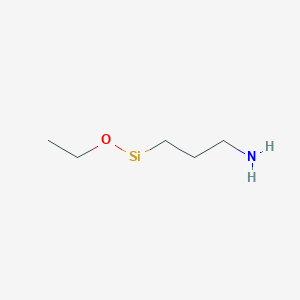

![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)

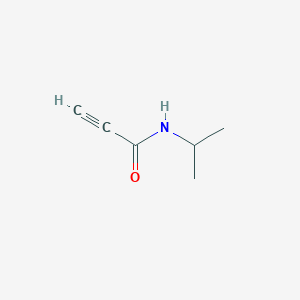
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
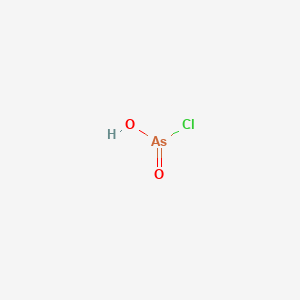


phosphane](/img/structure/B14480369.png)
